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Compound of Interest

Compound Name: 4-(3-Hydroxypropyl)morpholine

Cat. No.: B1295618 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the versatile building block, 4-(3-Hydroxypropyl)morpholine (CAS No: 4441-30-9,

Molecular Formula: C₇H₁₅NO₂). While experimentally obtained spectra are not readily available

in the public domain, this document presents predicted spectroscopic data based on the

compound's structure and established principles of NMR, IR, and mass spectrometry. This

information is intended to serve as a valuable resource for the identification, characterization,

and quality control of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

data for 4-(3-Hydroxypropyl)morpholine. These predictions are derived from the analysis of

its chemical structure and comparison with spectral data of analogous compounds, such as

morpholine and other N-substituted propanolamines.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.70 t 4H O(CH₂)₂N

~3.65 t 2H CH₂OH

~2.50 t 2H NCH₂CH₂

~2.45 t 4H N(CH₂)₂

~1.75 p 2H NCH₂CH₂CH₂

(variable) br s 1H OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~67.0 O(CH₂)₂N

~62.5 CH₂OH

~58.0 NCH₂CH₂

~54.0 N(CH₂)₂

~28.0 NCH₂CH₂CH₂

Table 3: Predicted FT-IR Data (Liquid Film)
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

2950-2800 Strong C-H stretch (aliphatic)

1460-1440 Medium C-H bend (CH₂)

1280-1260 Medium C-N stretch

1120-1080 Strong C-O-C stretch (ether)

1070-1030 Strong C-O stretch (primary alcohol)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

145 Low [M]⁺ (Molecular Ion)

114 Medium [M - CH₂OH]⁺

100 High
[M - C₂H₅OH]⁺ or Morpholine

fragment

86 Medium [M - C₃H₇O]⁺

57 High [C₃H₅O]⁺ or [C₃H₇N]⁺

43 Medium [C₃H₇]⁺

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

presented above. These protocols are standard for the analysis of small organic molecules like

4-(3-Hydroxypropyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh approximately 10-20 mg of 4-(3-Hydroxypropyl)morpholine.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

The ¹H NMR spectrum is recorded on a 500 MHz spectrometer.

A standard single-pulse experiment is used with a 30-degree pulse angle and a relaxation

delay of 1-2 seconds.

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

3. ¹³C NMR Acquisition:

The ¹³C NMR spectrum is recorded on the same 500 MHz spectrometer, operating at 125

MHz for carbon.

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each

unique carbon atom.

A relaxation delay of 2-5 seconds is employed.

Several hundred to several thousand scans may be required to achieve an adequate signal-

to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Neat Liquid):

Place a single drop of neat 4-(3-Hydroxypropyl)morpholine onto the surface of a clean, dry

salt plate (e.g., NaCl or KBr).

Gently place a second salt plate on top of the first to create a thin liquid film between the

plates.
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2. Data Acquisition:

The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.

A background spectrum of the clean, empty salt plates is acquired first and automatically

subtracted from the sample spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
1. Sample Introduction:

The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for

separation from any impurities or via a direct insertion probe.

2. Ionization (Electron Ionization - EI):

In the ion source, the sample molecules are bombarded with a beam of electrons with a

standard energy of 70 eV.

This causes the molecules to ionize and fragment.

3. Mass Analysis:

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

4. Detection:

The separated ions are detected, and a mass spectrum is generated, plotting the relative

abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data for a chemical compound like 4-(3-Hydroxypropyl)morpholine.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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